molecular formula C22H19Cl2NO3 B15108759 6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one

6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one

Cat. No.: B15108759
M. Wt: 416.3 g/mol
InChI Key: IAEMWQJSLQBPGJ-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a benzylpiperidyl group at position 2, and a carbonyl group at position 4 on the chromen-4-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,8-dichlorochromone.

    Formation of Benzylpiperidyl Intermediate: The benzylpiperidyl group is introduced through a nucleophilic substitution reaction using 4-benzylpiperidine.

    Coupling Reaction: The final step involves coupling the benzylpiperidyl intermediate with the 6,8-dichlorochromone under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted chromones.

Scientific Research Applications

6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-2-{[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-4-one: Similar structure with a methoxyphenyl group instead of a benzyl group.

    6,8-Dichloro-2-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one: Contains a methylpropenyl group instead of a benzyl group.

Uniqueness

6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylpiperidyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

IUPAC Name

2-(4-benzylpiperidine-1-carbonyl)-6,8-dichlorochromen-4-one

InChI

InChI=1S/C22H19Cl2NO3/c23-16-11-17-19(26)13-20(28-21(17)18(24)12-16)22(27)25-8-6-15(7-9-25)10-14-4-2-1-3-5-14/h1-5,11-13,15H,6-10H2

InChI Key

IAEMWQJSLQBPGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl

Origin of Product

United States

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